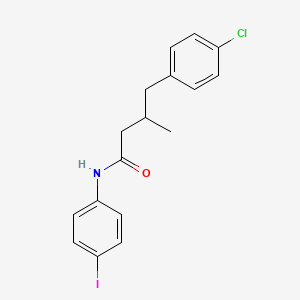
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC). It has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation.
Applications De Recherche Scientifique
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. In addition to cancer, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been studied for its potential use in other diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.
Mécanisme D'action
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide inhibits HDAC activity, which leads to an increase in histone acetylation and changes in gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to chromatin condensation and repression of gene expression. Inhibition of HDAC activity by 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide leads to an increase in histone acetylation, which can lead to chromatin relaxation and activation of gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation and gene expression, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of other enzymes such as DNA methyltransferases and protein kinases. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has also been shown to induce oxidative stress and DNA damage in cancer cells, which can contribute to its anti-cancer effects. In terms of physiological effects, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to induce changes in cell morphology and cell cycle progression in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has a high selectivity for class I HDACs, which are the most commonly dysregulated in cancer. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide in lab experiments is its potential toxicity. 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. Another area of interest is the combination of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on other epigenetic regulators, such as DNA methyltransferases and histone methyltransferases. Finally, there is interest in studying the effects of 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide on non-cancer diseases related to epigenetic dysregulation, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide is a small molecule inhibitor of HDAC that has been extensively studied for its potential use in cancer treatment and other diseases related to epigenetic dysregulation. Its specificity for class I HDACs and its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells make it a useful tool for studying the role of HDACs in cancer. However, its potential toxicity and limitations in lab experiments should be considered when using it as a research tool. There are several future directions for research on 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide, including the development of more potent and selective HDAC inhibitors and the study of its effects on non-cancer diseases related to epigenetic dysregulation.
Méthodes De Synthèse
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide can be synthesized using a multistep process starting from 4-chlorobenzaldehyde and 4-iodoaniline. The synthesis involves the formation of a key intermediate, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one, which is then coupled with 4-iodoaniline to form the final product, 4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide. The synthesis method has been optimized for high yield and purity and is suitable for large-scale production.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-12(10-13-2-4-14(18)5-3-13)11-17(21)20-16-8-6-15(19)7-9-16/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWPAKITKKUJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-iodophenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
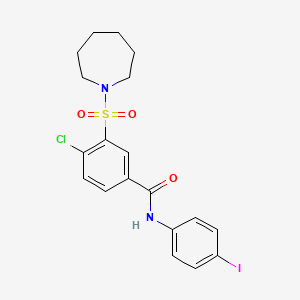
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
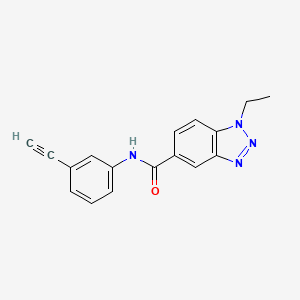
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
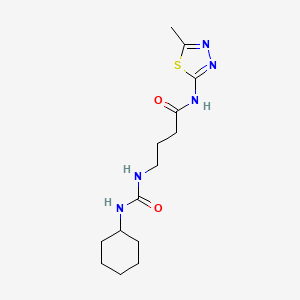
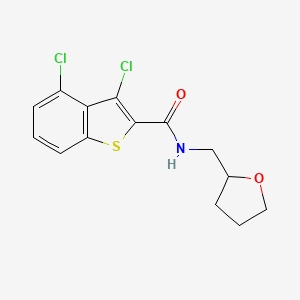

![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
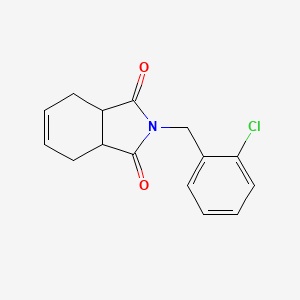
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)